(R)-N-Boc-2-methylproline methyl ester (R)-N-Boc-2-methylproline methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747674
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
SMILES: CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

(R)-N-Boc-2-methylproline methyl ester

CAS No.:

Cat. No.: VC13747674

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Boc-2-methylproline methyl ester -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
Standard InChI Key KXFNLDIOHLDSJA-GFCCVEGCSA-N
Isomeric SMILES C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
SMILES CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-N-Boc-2-methylproline methyl ester is C₁₂H₂₁NO₄, with a molar mass of 243.30 g/mol . The compound’s IUPAC name is 1-tert-butyl 2-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate, reflecting its R-configuration at the α-carbon . The Boc group protects the pyrrolidine nitrogen, while the methyl ester and α-methyl substituent enhance steric and electronic properties critical for its reactivity in peptide synthesis .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1358783-73-9
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Optical PurityUp to 100% ee

Synthesis and Optical Resolution

Patent-Based Synthesis Method

A key synthetic route, described in EP2735560A1, involves resolving racemic N-Boc-2-methylproline using chiral amines . For example:

  • Salt Formation: Racemic N-Boc-2-methylproline is treated with (S)-1-phenethylamine in acetone, yielding a diastereomeric salt.

  • Recrystallization: The salt is purified via cooling and filtration, achieving 98.7% enantiomeric excess (ee).

  • Acid Dissociation: The salt is treated with hydrochloric acid to isolate (R)-N-Boc-2-methylproline, which is esterified with methanol to form the methyl ester .

This method achieves 100% ee after recrystallization, outperforming earlier approaches requiring multiple purification steps .

Table 2: Key Synthesis Parameters from EP2735560A1

ParameterValueOutcome
Resolving Agent(S)-1-Phenethylamine98.7% ee
Solvent SystemAcetone/Diethyl EtherHigh yield
Final Optical Purity100% ee

Alternative Synthetic Routes

Prior methods include:

  • Prior Art 1: Alkaline hydrolysis of N-benzyloxycarbonyl-2-methylproline methyl ester, yielding low enantiomeric purity .

  • Prior Art 2: Cyclization of N-(3-chloropropyl)-N-Boc-L-alanine benzyl ester, followed by hydrogenolysis .
    The patent method’s efficiency and scalability make it the preferred industrial approach.

Structural Confirmation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data from the patent confirm the structure :

  • δ 1.37 ppm (s, 9H): tert-Butyl group of Boc.

  • δ 1.40 ppm (s, 3H): α-Methyl group.

  • δ 3.43–3.54 ppm (m, 2H): Pyrrolidine ring protons.

  • δ 4.21 ppm (q, 1H): Methine proton adjacent to the ester group.

Table 3: Representative ¹H-NMR Shifts (CDCl₃)

δ (ppm)AssignmentMultiplicity
1.37Boc tert-butylSinglet
1.40α-Methyl groupSinglet
3.43–3.54Pyrrolidine CH₂Multiplet
4.21Chiral center protonQuartet

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

(R)-N-Boc-2-methylproline methyl ester is critical for synthesizing enantiopure drugs, particularly protease inhibitors and peptidomimetics . Its rigid pyrrolidine ring induces conformational constraints, enhancing binding affinity to biological targets .

Case Study: Antiviral Agents

The compound’s methyl ester group facilitates late-stage hydrolysis to carboxylic acids, a common step in prodrug activation. For example, it is used in intermediates for hepatitis C virus (HCV) NS3/4A protease inhibitors .

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